molecular formula C15H13N3O3 B13704021 Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate

Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate

Cat. No.: B13704021
M. Wt: 283.28 g/mol
InChI Key: VGKBOMSPGGORBD-UHFFFAOYSA-N
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Description

Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate typically involves the cyclization of α,β-acetylenic oximes. One common method employs AuCl3-catalyzed cycloisomerization under moderate reaction conditions . Another approach involves the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization . These methods are known for their high yields and functional group compatibility.

Industrial Production Methods

Industrial production of isoxazole derivatives often utilizes metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These eco-friendly methods are crucial for large-scale production and ensure the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which is crucial for its biological activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various therapeutic effects, such as antiviral or anticancer activity .

Comparison with Similar Compounds

Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate can be compared with other isoxazole derivatives and imidazole-containing compounds:

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

ethyl 5-(4-imidazol-1-ylphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C15H13N3O3/c1-2-20-15(19)13-9-14(21-17-13)11-3-5-12(6-4-11)18-8-7-16-10-18/h3-10H,2H2,1H3

InChI Key

VGKBOMSPGGORBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)N3C=CN=C3

Origin of Product

United States

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